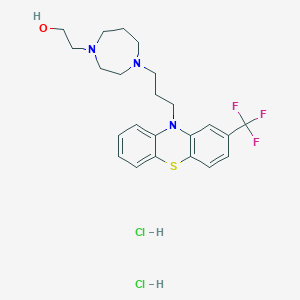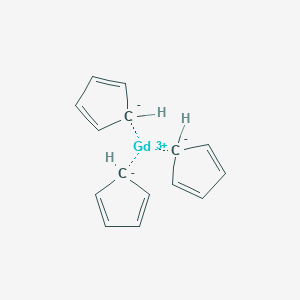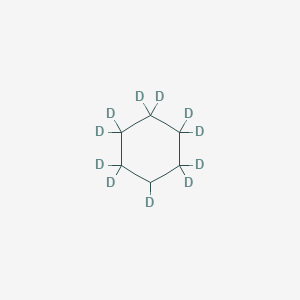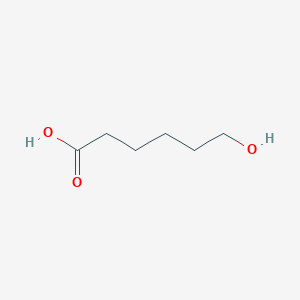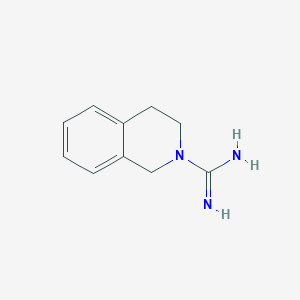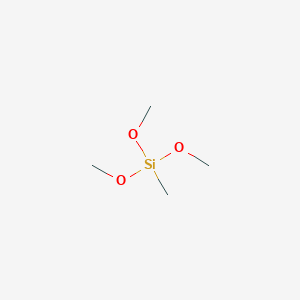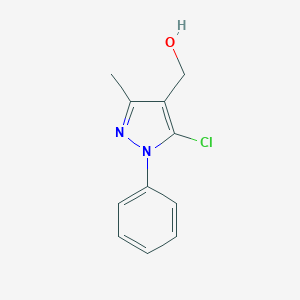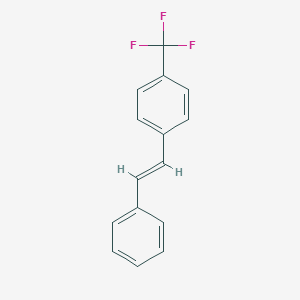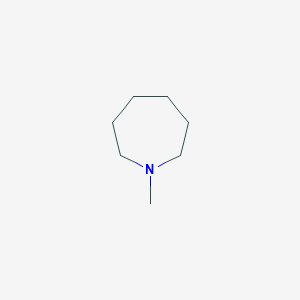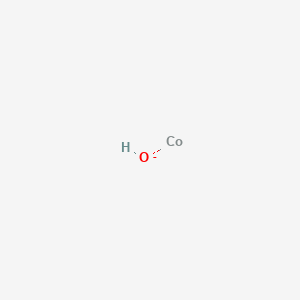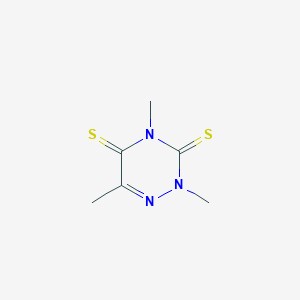
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione (TMTD) is a chemical compound used as a fungicide and bactericide in various industries, including agriculture and rubber manufacturing. TMTD has gained interest in scientific research due to its potential applications in biomedical and environmental fields.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione is not fully understood. However, it is believed that 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione exerts its anti-tumor and anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and the activation of nuclear factor-kappa B (NF-κB) signaling pathway. 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's antimicrobial properties are thought to be due to its ability to disrupt the cell wall and membrane of microorganisms.
Effets Biochimiques Et Physiologiques
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has been shown to have both beneficial and detrimental effects on biochemical and physiological processes. In vitro studies have demonstrated that 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione can induce apoptosis (programmed cell death) in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the growth of various bacterial and fungal strains. However, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has also been found to have toxic effects on human and animal cells, including DNA damage, oxidative stress, and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's ease of synthesis and low cost make it a convenient option for lab experiments. Additionally, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's broad-spectrum antimicrobial activity makes it useful for testing against a wide range of microorganisms. However, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's toxicity to human and animal cells must be carefully considered when conducting experiments.
Orientations Futures
There are several potential future directions for 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione research. In biomedical research, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's anti-tumor and anti-inflammatory properties could be further explored for the development of cancer treatments and anti-inflammatory drugs. In environmental research, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's potential as a soil fumigant could be studied for its effectiveness in controlling soil-borne diseases in crops. Additionally, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's toxicity to human and animal cells could be further investigated to better understand its potential health risks.
Méthodes De Synthèse
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione can be synthesized through the reaction of thiourea with formaldehyde and ammonia. The resulting product is then treated with methyl alcohol and hydrochloric acid to obtain 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione. The synthesis of 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione is relatively simple and cost-effective, making it an attractive option for various industries.
Applications De Recherche Scientifique
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has been studied for its potential applications in biomedical and environmental fields. In biomedical research, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has been found to exhibit anti-tumor and anti-inflammatory properties. Additionally, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has been shown to have potential as an antimicrobial agent against various bacterial and fungal strains. In environmental research, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has been used as a soil fumigant to control soil-borne diseases in crops.
Propriétés
Numéro CAS |
1566-31-0 |
|---|---|
Nom du produit |
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione |
Formule moléculaire |
C6H9N3S2 |
Poids moléculaire |
187.3 g/mol |
Nom IUPAC |
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione |
InChI |
InChI=1S/C6H9N3S2/c1-4-5(10)8(2)6(11)9(3)7-4/h1-3H3 |
Clé InChI |
UMTVGUIBTPNSOV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=S)N(C1=S)C)C |
SMILES canonique |
CC1=NN(C(=S)N(C1=S)C)C |
Synonymes |
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



